molecular formula C11H9BrO B028277 2-Bromo-6-methoxynaphthalene CAS No. 5111-65-9

2-Bromo-6-methoxynaphthalene

Cat. No.: B028277
CAS No.: 5111-65-9
M. Wt: 237.09 g/mol
InChI Key: AYFJBMBVXWNYLT-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methoxy group at the sixth position. This compound is known for its applications in organic synthesis, particularly in the preparation of pharmaceuticals such as nabumetone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxynaphthalene typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient and scalable methods. For example, the use of microwave-assisted reactions with tetramethylammonium chloride as a methylating agent has been reported to be effective . Additionally, electrochemical methods using 2-methoxynaphthalene and sodium bromide have shown high yields and regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxynaphthalene primarily involves its role as an intermediate in chemical reactions. In the synthesis of nabumetone, for example, it undergoes a Heck reaction to form the final product. The molecular targets and pathways involved depend on the specific reactions it participates in .

Comparison with Similar Compounds

  • 2-Methoxy-6-bromonaphthalene
  • 6-Bromo-2-methoxynaphthalene
  • 6-Methoxy-2-bromonaphthalene
  • 6-Methoxynaphth-2-yl bromide

Comparison: 2-Bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which makes it particularly useful in the synthesis of nabumetone. Other similar compounds may have different substitution patterns, leading to variations in their reactivity and applications .

Properties

IUPAC Name

2-bromo-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFJBMBVXWNYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10199116
Record name 2-Bromo-6-methoxynaphthalene
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Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5111-65-9
Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 2-Bromo-6-methoxynaphthalene
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Record name 6-bromo-2-naphthylmethylether
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Record name 2-BROMO-6-METHOXYNAPHTHALENE
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Synthesis routes and methods I

Procedure details

A solution of 81 g of bromine in 25 cm3 of CH3COOH was added over 35 minutes to a very well stirred suspension of 39.25 g of 2-methoxy-naphthalene in 125 cm3 of glacial CH3COOH, heated to 30° C., keeping the temperature at 40°-45° C., avoiding that the formed hydrobromic acid leaves the reaction medium; when the addition was over, the bulk was stirred for 1.5 h at 45° C. in order to complete the reaction. 14 g of iron in the form of powder were then added, in small doses, over 1.5 hours, slowing down at intervals the reaction exothermicity by means of a cold bath; one stirred at 45° C. till 1,6-dibromo-2-methoxy-naphthalene disappeared (on thin layer chromatography) and then the bulk was diluted with 0.5 liters of H2O. Then the compound was filtered, washed with H2O and dissolved in CH2Cl2 ; lastly the chloromethylenic solution was washed with NaOH at 5%, dehydrated and evaporated. 55.2 g of raw 2-methoxy-6-bromo-naphthalene were obtained; after a crystallization from 250 cm3 of isobutanol, 45 g of pure product were obtained (gas-chromatographic analysis) having a melting point ranging between 105° and 106° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
39.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Name
Quantity
14 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (60%, 4.5 g, 112 mmol) was added in small portions to a mixture of 6-bromo-2-naphthol (25.0 g, 112 mmol), iodomethane (11.8 g, 168 mmol) and dimethylsulfoxide (150 ml). The mixture was stirred at room temperature overnight. Sodium hydroxide (200 ml, 1 M) was added, and the mixture was filtered. Yield 25.1 g, 95%. Mp 76-82° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-bromo-6-methoxynaphthalene in pharmaceutical chemistry?

A: this compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically nabumetone (4-(6-methoxy-2-naphthyl)2-butanone) and naproxen (2-(6-methoxy-2-naphthyl)propionic acid) [, , , , ]. These medications are commonly used to treat pain, inflammation, and stiffness caused by conditions such as arthritis.

Q2: What are some of the challenges associated with the traditional synthesis of this compound?

A: Traditional methods often utilize reagents like dimethyl sulfate and methyl halides, which pose significant toxicological and carcinogenic risks due to their volatility and ability to methylate nucleic acids []. Additionally, some methods rely on gaseous reagents like methyl chloride and methyl bromide, limiting their practicality [].

Q3: How do researchers aim to overcome these synthetic challenges?

A: Recent efforts have focused on developing more environmentally friendly and safer synthetic approaches. One such approach utilizes dimethyl carbonate (DMC) as a substitute for harmful methylating agents []. This method generates only carbon dioxide and methanol as byproducts, which are easily removed from the reaction.

Q4: Are there any alternative synthetic routes to this compound that bypass the use of potentially hazardous reagents?

A: Yes, a novel method utilizing a two-phase electrolysis of 2-methoxynaphthalene and sodium bromide has been reported []. This electrochemical approach demonstrates high yield and regioselectivity, making it promising for potential industrial applications.

Q5: Beyond its role as a synthetic intermediate, has this compound been investigated for other applications?

A: Yes, research suggests that this compound exhibits potential as an anti-cancer drug []. Additionally, it has been investigated for its use in analytical chemistry, specifically in the quantitation of naproxen through a fluorescence quenching method involving a ternary complex with α-cyclodextrin [].

Q6: Can this compound be further modified to create novel compounds?

A: Absolutely. Researchers have successfully functionalized this compound to synthesize a series of soluble dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) derivatives []. This was achieved through palladium- and copper-catalyzed cross-coupling reactions, introducing various substituents like ethynyl, aryl, heteroaryl, alkyl, alkoxy, and alkylthio groups. These soluble DNTT derivatives show promise as organic semiconductors for use in organic field-effect transistor (OFET) devices [].

Q7: Are there any studies investigating the catalytic activity of this compound or its derivatives?

A: While this compound itself is not typically used as a catalyst, research has explored the use of resorcinarene-cavitand derivatives bearing a 3-R-1-imidazolylium substituent (where R represents alkyl groups) grafted onto the wider rim of the cavitand structure []. These cavitand derivatives, when combined with [Ni(cod)2] (cod = 1,5-cyclooctadiene), exhibit high efficiency as catalysts in Kumada-Tamao-Corriu cross-coupling reactions of aryl halides with arylmagnesium halides []. Notably, this compound was employed as a substrate in these reactions, demonstrating the potential of such cavitand-based systems for catalyzing important organic transformations [].

Q8: Have there been any investigations into the continuous flow synthesis of compounds utilizing this compound?

A: Yes, researchers have developed a continuous-flow protocol for the palladium-catalyzed reductive carbonylation of aryl bromides to their corresponding aldehydes using syngas (CO and H2) []. This protocol was successfully applied to this compound, achieving high yields of 6-methoxy-2-naphthaldehyde []. The continuous flow approach offers advantages such as precise control over reaction parameters, improved safety, and scalability, highlighting its potential for synthesizing valuable compounds like 6-methoxy-2-naphthaldehyde from this compound [].

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